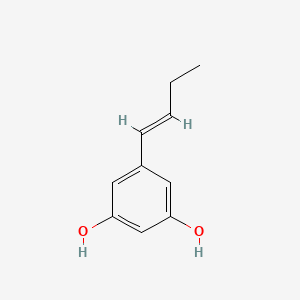
(E)-5-(-But-1-en-1-yl)benzene-1,3-diol
Descripción general
Descripción
(-E)-5-(-But-1-en-1-yl)benzene-1,3-diol (E-5-BED) is a naturally occurring compound that has been studied extensively for its potential applications in a variety of scientific fields. E-5-BED has been found to have unique properties that make it attractive for use in a variety of research and laboratory experiments.
Mecanismo De Acción
The mechanism of action of (E)-5-(-But-1-en-1-yl)benzene-1,3-diol is not well understood, but it is believed to involve the binding of the compound to proteins in the body. This binding is thought to affect the activity of the proteins, which in turn affects the biochemical and physiological processes of the body.
Efectos Bioquímicos Y Fisiológicos
(E)-5-(-But-1-en-1-yl)benzene-1,3-diol has been found to have a variety of biochemical and physiological effects. In cell culture studies, (E)-5-(-But-1-en-1-yl)benzene-1,3-diol has been found to increase the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. In animal studies, (E)-5-(-But-1-en-1-yl)benzene-1,3-diol has been found to reduce inflammation and pain, as well as to reduce the risk of certain cancers. In human studies, (E)-5-(-But-1-en-1-yl)benzene-1,3-diol has been found to reduce the risk of stroke and heart disease, as well as to reduce the risk of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-5-(-But-1-en-1-yl)benzene-1,3-diol has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize and is readily available. Second, it is stable and does not degrade easily. Third, it is non-toxic and does not have any known side effects. However, there are some limitations to the use of (E)-5-(-But-1-en-1-yl)benzene-1,3-diol in laboratory experiments. For example, it is not very soluble in water, and it is not very stable in organic solvents.
Direcciones Futuras
There are several potential future directions for research on (E)-5-(-But-1-en-1-yl)benzene-1,3-diol. First, further research could be done to better understand the mechanism of action of (E)-5-(-But-1-en-1-yl)benzene-1,3-diol and its effects on biochemical and physiological processes. Second, more studies could be conducted to evaluate the efficacy of (E)-5-(-But-1-en-1-yl)benzene-1,3-diol in treating various diseases and conditions. Third, further research could be done to develop more efficient and cost-effective methods of synthesizing (E)-5-(-But-1-en-1-yl)benzene-1,3-diol. Finally, further research could be done to investigate the potential applications of (E)-5-(-But-1-en-1-yl)benzene-1,3-diol in other fields, such as materials science and nanotechnology.
Aplicaciones Científicas De Investigación
(E)-5-(-But-1-en-1-yl)benzene-1,3-diol has been studied extensively for its potential applications in a variety of scientific fields. In biochemistry and molecular biology, (E)-5-(-But-1-en-1-yl)benzene-1,3-diol has been used to study the structure and function of proteins, as well as to study the interactions between proteins and other molecules. In pharmacology, (E)-5-(-But-1-en-1-yl)benzene-1,3-diol has been used to study the effects of drugs on the body, as well as to study the pharmacokinetics of drugs. In organic chemistry, (E)-5-(-But-1-en-1-yl)benzene-1,3-diol has been used to study the synthesis of organic compounds. In analytical chemistry, (E)-5-(-But-1-en-1-yl)benzene-1,3-diol has been used to study the structure and composition of various compounds.
Propiedades
IUPAC Name |
5-[(E)-but-1-enyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-3-4-8-5-9(11)7-10(12)6-8/h3-7,11-12H,2H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYWULDSICODMC-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(-But-1-en-1-yl)benzene-1,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



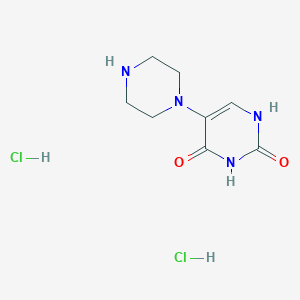
![5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1435964.png)
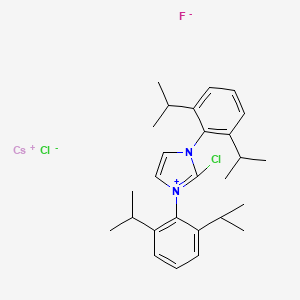
![1-((Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methyl)cyclobutan-1-ol](/img/structure/B1435966.png)
![N,N'-[(4-Amino-1,2-phenylene)bis(oxyethane-2,1-diyl)]diacetamide hydrochloride](/img/structure/B1435969.png)
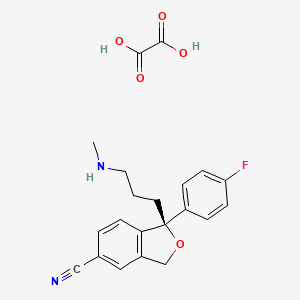
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride](/img/structure/B1435971.png)
![(alphaR,gammaS)-gamma-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-alpha-methyl-[1,1'-biphenyl]-4-pentanoicacid,alpha-ethylester](/img/structure/B1435972.png)
![3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one](/img/structure/B1435973.png)
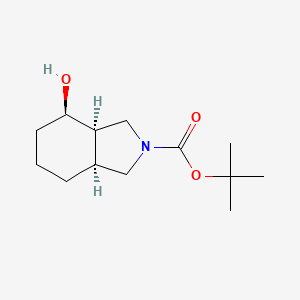
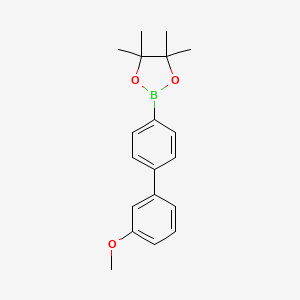
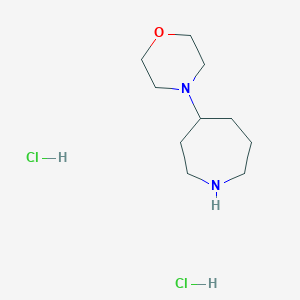
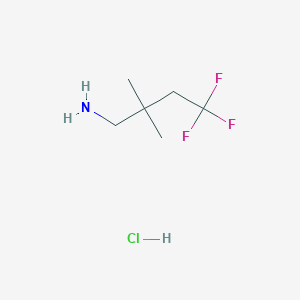
![1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1435983.png)